molecular formula C18H14O7 B5807741 [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate

[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B5807741
M. Wt: 342.3 g/mol
InChI Key: NOFOIYDLAWPDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate, also known as EFCOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFCOC is a heterocyclic organic compound that belongs to the family of coumarins. It is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. The purpose of

Mechanism of Action

The mechanism of action of [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammatory responses and cell survival. Additionally, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been reported to inhibit the activity of PI3K/Akt, which is implicated in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo models. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has also been found to scavenge free radicals and inhibit lipid peroxidation, which are implicated in the pathogenesis of oxidative stress-related diseases. In addition, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for scientific research. Additionally, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its pharmacological effects. Furthermore, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate research. One of the directions is to investigate its potential therapeutic applications in other disease models such as neurodegenerative diseases, diabetes, and autoimmune diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. This will help to design more effective experiments to evaluate its pharmacological effects. Additionally, future research can focus on developing [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate derivatives with improved solubility and bioavailability to enhance its therapeutic potential.

Synthesis Methods

[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate can be synthesized through a multistep process involving the reaction of 5-ethyl-2-furoic acid with ethyl chloroformate to form ethyl 5-(ethoxycarbonyl)-2-furoate. This intermediate compound is then reacted with 3-acetyl-4-hydroxycoumarin in the presence of a base such as potassium carbonate to yield [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate.

Scientific Research Applications

[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been investigated for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of several diseases such as cancer, rheumatoid arthritis, and cardiovascular diseases. [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

properties

IUPAC Name

(5-ethoxycarbonylfuran-2-yl)methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c1-2-22-18(21)15-8-7-12(24-15)10-23-16(19)13-9-11-5-3-4-6-14(11)25-17(13)20/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOIYDLAWPDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)COC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate

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